

# Alfuzosin-d7 CAS number and molecular weight.

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## Compound of Interest

Compound Name: Alfuzosin-d7

Cat. No.: B10829120

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## An In-depth Technical Guide to Alfuzosin-d7

This technical guide provides comprehensive information on **Alfuzosin-d7**, a deuterated analog of Alfuzosin, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its use as an internal standard in bioanalytical methods, and a visual representation of the analytical workflow.

## Core Compound Data

**Alfuzosin-d7** is primarily utilized as an internal standard for the quantification of alfuzosin in biological samples through mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its isotopic labeling ensures similar chemical and physical behavior to the parent drug, alfuzosin, while being distinguishable by its mass, making it an ideal tool for precise and accurate quantification.

Property	Value
CAS Number	1133386-93-2
Molecular Formula	C <sub>19</sub> H <sub>20</sub> D <sub>7</sub> N <sub>5</sub> O <sub>4</sub>
Molecular Weight	396.5 g/mol [1], 396.49 g/mol [2][3]
Synonyms	SL 77499-10-d7, Uroxatral-d7[1]

# Experimental Protocol: Quantification of Alfuzosin in Human Plasma using LC-MS/MS

This section details a representative methodology for the determination of alfuzosin in human plasma, employing **Alfuzosin-d7** as an internal standard. The protocol is synthesized from established bioanalytical techniques for alfuzosin.[2][4][5]

1. Objective: To accurately quantify the concentration of alfuzosin in human plasma samples.

2. Materials and Reagents:

- Alfuzosin reference standard
- **Alfuzosin-d7** (internal standard)
- Human plasma (with anticoagulant, e.g., K<sub>2</sub>EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid
- Methyl tert-butyl ether
- Ultrapure water
- Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

4. Standard Solutions Preparation:

- Stock Solutions: Prepare primary stock solutions of alfuzosin and **Alfuzosin-d7** in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare a series of working standard solutions of alfuzosin by serial dilution of the stock solution with a methanol/water mixture (50:50, v/v) to create calibration standards. Prepare a working solution of **Alfuzosin-d7** at an appropriate concentration (e.g., 50 ng/mL).

#### 5. Sample Preparation (Liquid-Liquid Extraction):

- Thaw plasma samples to room temperature.
- To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the **Alfuzosin-d7** internal standard working solution.
- Vortex the mixture for 30 seconds.
- Add 1 mL of methyl tert-butyl ether.
- Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.

#### 6. Chromatographic and Mass Spectrometric Conditions:

- Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Operate in positive ion mode.

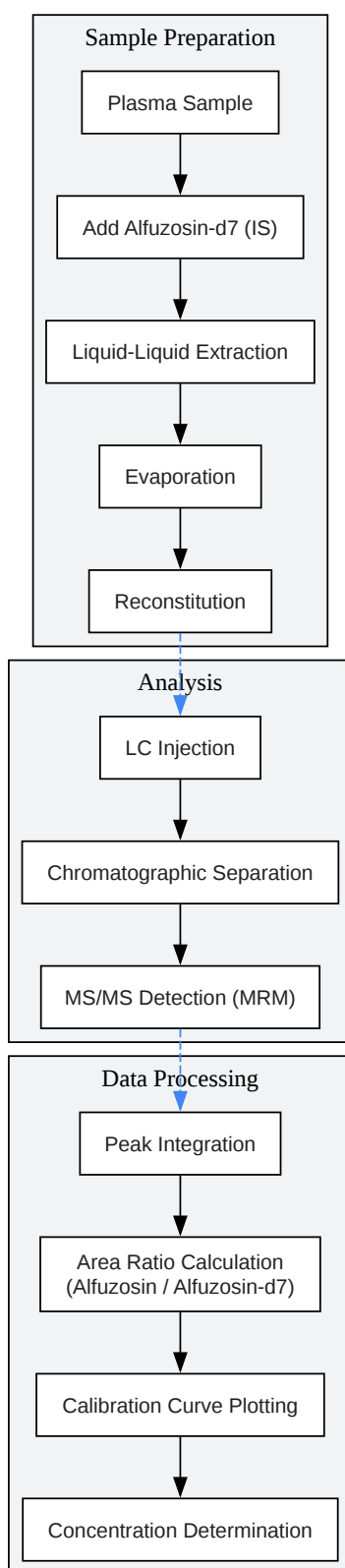
- Detection: Multiple Reaction Monitoring (MRM).
  - Alfuzosin: Precursor ion > Product ion (specific m/z to be determined)
  - **Alfuzosin-d7**: Precursor ion > Product ion (specific m/z to be determined)

#### 7. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of alfuzosin to **Alfuzosin-d7** against the nominal concentration of the calibration standards.
- Apply a weighted linear regression to the calibration curve.
- Determine the concentration of alfuzosin in the plasma samples by interpolating their peak area ratios from the calibration curve.

## Visualized Experimental Workflow

The following diagram illustrates the key stages of the bioanalytical method described above.



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Caption: Workflow for Alfuzosin Quantification using LC-MS/MS.

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